ethyl 4-{[(2-bromo-4-{(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-{[2-(2-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, dichlorophenyl, and ethoxyphenoxy
Preparation Methods
The synthesis of ETHYL 4-{[2-(2-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorophenyl and ethoxyphenoxy groups. The final step involves the esterification of the benzoate group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
ETHYL 4-{[2-(2-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-{[2-(2-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(2-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
ETHYL 4-{[2-(2-BROMO-4-{[1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-ETHOXYPHENOXY)ACETYL]AMINO}BENZOATE can be compared with similar compounds such as:
Methyl 4-bromobenzoate: A simpler ester with a bromine substituent.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the more complex pyrazole structure.
Methyl 2-bromobenzoate: An isomer with the bromine atom in a different position on the benzene ring.
Properties
Molecular Formula |
C30H26BrCl2N3O6 |
---|---|
Molecular Weight |
675.3 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-bromo-4-[(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-ethoxyphenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C30H26BrCl2N3O6/c1-4-40-26-14-18(12-22-17(3)35-36(29(22)38)21-10-11-24(32)25(33)15-21)13-23(31)28(26)42-16-27(37)34-20-8-6-19(7-9-20)30(39)41-5-2/h6-15H,4-5,16H2,1-3H3,(H,34,37)/b22-12- |
InChI Key |
HXXMLBCZMTYIRE-UUYOSTAYSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)Br)OCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)Br)OCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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